Phensuximide

Descripción

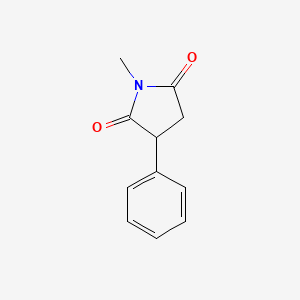

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFNJKHKGIJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023460 | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.21e+00 g/L | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-34-0 | |

| Record name | Phensuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phensuximide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phensuccimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phensuximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phensuximide's Mechanism of Action in Absence Seizures: A Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the therapeutic action of Phensuximide in the treatment of absence seizures. As a member of the succinimide class of anticonvulsant drugs, this compound's primary mechanism of action is the blockade of low-voltage-activated (LVA) T-type calcium channels within thalamic neurons.[1][2] This action is critical for disrupting the aberrant thalamocortical oscillations that manifest as the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) during an absence seizure.[1][3] By inhibiting these channels, this compound reduces neuronal burst firing, thereby elevating the seizure threshold.[4][5] Furthermore, this guide explores a novel, recently identified mechanism: the potent inhibition of Receptor-Interacting serine/threonine Kinase 1 (RIPK1).[6][7] This secondary action suggests a potential neuroprotective role for this compound by mitigating necroptosis and neuroinflammation, distinguishing it from other succinimides. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols for experimental validation and a detailed synthesis of the current understanding of this compound's pharmacology.

The Pathophysiology of Absence Seizures: The Thalamocortical Circuit

Absence seizures, formerly known as "petit mal" seizures, are generalized seizures characterized by a temporary loss of awareness.[3] The neurophysiological hallmark of these events is the appearance of bilaterally synchronous 3-Hz spike-and-wave discharges (SWDs) on the EEG.[1][3] These pathological rhythms are not generated in a single brain region but arise from hypersynchronous, oscillatory activity within the thalamocortical circuitry, a network of reciprocal connections between the thalamus and the cerebral cortex.[8][9]

Within this circuit, thalamic relay neurons possess a crucial ion channel: the low-voltage-activated (LVA) or T-type calcium channel.[9][10] These channels are critical for generating the burst firing patterns that drive the pathological SWDs.[1][9] At resting membrane potentials, T-type channels are inactivated. Following a period of hyperpolarization, they become available to open in response to small depolarizations, leading to a large, transient influx of Ca²⁺. This influx generates a low-threshold calcium spike, upon which a high-frequency burst of sodium-dependent action potentials is superimposed. This burst firing in thalamic neurons is a key driver of the hypersynchrony that underlies absence seizures.[5][9]

Figure 1: The Thalamocortical Circuit in Absence Seizures.

This compound and the Succinimide Anticonvulsants

This compound (N-methyl-α-phenylsuccinimide) is a foundational member of the succinimide class of antiepileptic drugs, which also includes methsuximide and the current first-line therapy for uncomplicated absence seizures, ethosuximide.[1][8] While ethosuximide is generally preferred due to a more favorable efficacy and toxicity profile, this compound remains a critical tool for research into the pharmacology of absence seizures.[8][11] Unlike some broad-spectrum anticonvulsants, the therapeutic action of succinimides is remarkably specific for absence seizures, with little to no efficacy against tonic-clonic or partial seizures.[3][12] This specificity is a direct consequence of their targeted mechanism of action.

Core Mechanism of Action: T-Type Calcium Channel Blockade

The principal anticonvulsant effect of this compound, like other succinimides, is the direct inhibition of T-type calcium channels in thalamic neurons.[1][2][10]

Causality of Action:

-

Binding and Inhibition: this compound binds to the open and/or inactivated states of the T-type calcium channel pore.[13] This state-dependent blockade is crucial, as it suggests a higher affinity for channels on neurons that are actively participating in the pathological rhythmic firing characteristic of seizures.[13][14]

-

Reduction of Calcium Current: This binding reduces the influx of Ca²⁺ through the channel during neuronal depolarization.[1]

-

Dampening of Burst Firing: By limiting the low-threshold calcium spike, this compound suppresses the ability of thalamic relay neurons to fire in the high-frequency burst mode that drives SWDs.[5][9]

-

Disruption of Network Hypersynchrony: The reduction in synchronized burst firing throughout the thalamocortical network raises the threshold for seizure generation and terminates the spike-and-wave pattern.[3][4]

Studies on cloned human T-type channels (subtypes α1G, α1H, and α1I) have confirmed that succinimide drugs are capable of blocking these channels at therapeutically relevant concentrations.[13][15] The active metabolite of the related drug methsuximide, N-desmethylmethsuximide, which shares structural similarities, shows an apparent affinity (Kᵢ) for the inactivated state of α1G and α1I channels in the range of 0.3 to 0.5 mM.[13]

A Novel Secondary Mechanism: RIPK1 Kinase Inhibition

Recent groundbreaking research has identified a novel mechanism of action for this compound that distinguishes it from other succinimides: the inhibition of Receptor-Interacting serine/threonine Kinase 1 (RIPK1).[6][7] RIPK1 is a critical mediator of necroptosis, a form of programmed inflammatory cell death, and is implicated in the pathology of various neurodegenerative and autoimmune diseases.[7][16]

A 2025 study demonstrated that this compound can prevent necroptosis by directly targeting and inhibiting RIPK1 kinase activity.[7] This action was shown to be protective in animal models of systemic inflammatory response syndrome (SIRS).[7][16]

Implications of Dual-Mechanism Action:

-

Neuroprotection: By inhibiting RIPK1-mediated necroptosis and inflammation, this compound may offer neuroprotective benefits beyond simple seizure suppression. This is a significant area for future investigation in chronic epilepsy models where neuroinflammation is a known contributor to disease progression.

-

Therapeutic Repurposing: This discovery opens avenues for exploring this compound as a therapeutic agent for other RIPK1-mediated diseases.[7]

Figure 2: this compound's Inhibitory Action on the RIPK1 Pathway.

Other Postulated Mechanisms

While T-type calcium channel blockade and RIPK1 inhibition are the most robustly supported mechanisms, other actions have been proposed:

-

Inhibition of Cyclic Nucleotides: this compound has been shown to inhibit the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue.[17][18]

-

GABAergic System Modulation: The role of succinimides in modulating the GABAergic system is contentious. While some studies suggest ethosuximide may increase GABA release in the cortex, others indicate that anticonvulsant doses have no effect on overall brain GABA concentrations, with increases only observed at toxic doses.[19][20] Therefore, a direct, primary effect on GABAergic transmission is considered less likely.

Experimental Validation and Protocols

To ensure scientific integrity, the mechanisms described must be validated through rigorous experimental protocols. The following methodologies represent self-validating systems for assessing the core actions of this compound.

Protocol 6.1: In Vitro Electrophysiological Analysis of T-Type Channel Blockade

This protocol uses whole-cell patch-clamp electrophysiology to directly measure the inhibitory effect of this compound on T-type calcium currents.

Methodology:

-

Cell Preparation: Use either acutely dissociated thalamic neurons from rodent models (e.g., Wistar rats) or a stable cell line (e.g., HEK-293) heterologously expressing a specific human T-type calcium channel subtype (e.g., CaV3.1, α1G).[6][13]

-

Recording Configuration: Achieve a whole-cell patch-clamp configuration. Use an internal (pipette) solution containing Cs⁺ to block K⁺ channels and an external (bath) solution containing Ba²⁺ or Ca²⁺ as the charge carrier, with other channel blockers (e.g., tetrodotoxin for Na⁺ channels) as needed.

-

Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are fully available for activation. Apply a depolarizing voltage step (e.g., to -30 mV) to elicit the characteristic transient inward T-type current.

-

Drug Application: After establishing a stable baseline recording, perfuse the bath with the external solution containing this compound at various concentrations (e.g., 10 µM to 5 mM).

-

Data Acquisition: Record the peak inward current at each concentration.

-

Analysis: Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration required to inhibit 50% of the current).[1]

Table 1: Representative Quantitative Data for Succinimide Activity

| Compound | Channel Subtype | IC₅₀ (mM) | State-Dependence |

|---|---|---|---|

| This compound | Native Thalamic T-type | ~1.5 - 2.5 (estimated) | Yes |

| Ethosuximide | Recombinant hCaV3.1 | ~2.3 | Yes |

| N-desmethylmethsuximide | Recombinant hCaV3.1 | ~0.5 | Yes |

Note: Data are representative and compiled from multiple studies for illustrative purposes.[13]

Protocol 6.2: In Vivo Efficacy in a Chemical-Induced Seizure Model

This protocol assesses the anticonvulsant activity of this compound in the widely used Pentylenetetrazol (PTZ) seizure model, which is highly predictive of efficacy against absence seizures.[18][21]

Methodology:

-

Animal Preparation: Use young adult rodents (e.g., Swiss albino mice, 20-30 g).[18] Acclimate animals for at least one week.

-

Grouping: Randomly assign animals to control (vehicle) and test groups (different doses of this compound).

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Allow for a pre-treatment time of 30-60 minutes for drug absorption.

-

Seizure Induction: Administer a subcutaneous (s.c.) or i.p. injection of a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).[21]

-

Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes. Score the seizure severity using a standardized scale (e.g., Racine scale) and record the latency to the first myoclonic jerk or generalized clonic seizure.

-

Analysis: Compare the seizure scores, latencies, and the percentage of animals protected from seizures between the control and this compound-treated groups. Calculate the ED₅₀ (the dose required to protect 50% of animals).

Figure 3: Experimental Workflow for the PTZ Seizure Model.

Conclusion and Future Directions

The mechanism of action of this compound in absence seizures is multifaceted. Its primary, well-established role as an antagonist of T-type calcium channels in the thalamus directly addresses the core pathophysiology of seizure generation.[1][4][9] The recent discovery of its ability to inhibit RIPK1 kinase introduces an exciting new dimension to its pharmacological profile, suggesting a potential for neuroprotection against inflammatory cell death.[6][7]

For drug development professionals, this compound serves as both a historical benchmark and a compound of renewed interest. Future research should focus on:

-

Structure-Activity Relationship (SAR): Elucidating the specific structural moieties of the this compound molecule responsible for T-type channel blockade versus RIPK1 inhibition.

-

Neuroprotection Studies: Directly investigating the neuroprotective effects of this compound in chronic epilepsy models that feature neuroinflammation and cell death.

-

Combination Therapy: Exploring the potential synergistic effects of combining a targeted RIPK1 inhibitor with a more potent T-type calcium channel blocker.

By continuing to dissect these distinct but complementary mechanisms, the scientific community can leverage the legacy of this compound to design next-generation anticonvulsants with enhanced efficacy and disease-modifying potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 11. brainkart.com [brainkart.com]

- 12. Anticonvulsant Activity and Toxicity of this compound, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]

- 13. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ethosuximide modifies network excitability in the rat entorhinal cortex via an increase in GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics and pharmacokinetics of Phensuximide

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Phensuximide

Executive Summary

This compound is a succinimide-class anticonvulsant agent primarily indicated for the management of absence (petit mal) seizures.[1] Its therapeutic effect is rooted in its ability to modulate neuronal excitability within thalamocortical circuits. The primary mechanism of action involves the inhibition of low-voltage-activated T-type calcium channels, which are integral to the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures.[2][3] Recent research has also identified its role as an inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), suggesting potential applications beyond epilepsy.[4] this compound is administered orally and is well absorbed, though its low aqueous solubility can be a rate-limiting factor.[5] It undergoes extensive hepatic metabolism, primarily through N-desmethylation via Cytochrome P450 enzymes, to form an active metabolite, N-desmethylthis compound.[6] The parent drug and its metabolite have relatively short half-lives of approximately 7.8 hours, which can impact therapeutic efficacy compared to other succinimides.[7] Elimination occurs predominantly through renal excretion of its metabolites. This guide provides a detailed exploration of the pharmacodynamic mechanisms, pharmacokinetic profile, and key experimental methodologies relevant to this compound for researchers and drug development professionals.

Introduction

This compound (N-methyl-α-phenylsuccinimide) is a member of the succinimide class of antiepileptic drugs, a group that also includes ethosuximide and methsuximide.[2] It was developed for the specific purpose of treating absence seizures, a type of epilepsy characterized by brief lapses of consciousness and awareness.[8] While effective for this indication, it is generally considered less effective for other seizure types, such as tonic-clonic or focal seizures. The clinical utility and pharmacological profile of this compound are directly linked to its chemical structure, centered on a pyrrolidine-2,5-dione core. Understanding its pharmacodynamics—how it affects the body—and its pharmacokinetics—how the body processes it—is critical for optimizing its therapeutic use and for the development of novel anticonvulsant agents.

Pharmacodynamics: The Molecular Basis of Action

The anticonvulsant properties of this compound arise from its ability to suppress aberrant neuronal activity in the brain, particularly within the thalamus.

Primary Mechanism of Action: T-Type Calcium Channel Inhibition

The hallmark of absence seizures is the synchronous, oscillatory 3-Hz spike-and-wave discharge generated within thalamocortical circuits.[2] Low-voltage-activated T-type calcium channels, highly expressed in thalamic neurons, are pivotal in generating the burst firing patterns that create these abnormal rhythms.[2][9] this compound exerts its primary therapeutic effect by inhibiting these T-type calcium channels.[3] By blocking the influx of calcium ions, the drug dampens the burst firing of these neurons, disrupting the network's hypersynchrony and thereby preventing the clinical manifestation of a seizure.[1]

Figure 1: this compound's primary mechanism of action on T-type calcium channels.

Secondary and Novel Mechanisms

Beyond its principal action on calcium channels, this compound has demonstrated other neuro-modulatory effects:

-

Inhibition of Cyclic Nucleotides: this compound has been shown to inhibit the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue, which may contribute to its ability to stabilize neuronal membranes.[10][11]

-

RIPK1 Kinase Inhibition: More recent studies have identified this compound as a direct inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1).[4] RIPK1 is a key regulator of inflammatory signaling and necroptosis, a form of programmed cell death.[5][12] This discovery suggests that this compound may have therapeutic potential for RIPK1-mediated inflammatory or degenerative diseases, representing an opportunity for drug repositioning.[4]

Structure-Activity Relationship (SAR)

The anticonvulsant activity of succinimides is closely tied to their chemical structure.

-

Succinimide Core: The pyrrolidine-2,5-dione ring is the essential pharmacophore for activity.[2]

-

Phenyl Substitution: The presence of a phenyl group at the C-3 position, as in this compound, confers activity against electrically induced convulsions.[11]

-

N-Methylation: Methylation at the nitrogen atom (N-1) tends to decrease activity against electroshock seizures but increases activity against chemically induced convulsions (e.g., those induced by pentylenetetrazol).[11]

Pharmacokinetics: The Journey Through the Body

The clinical efficacy and dosing regimen of this compound are governed by its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

This compound is administered orally and is generally well absorbed from the gastrointestinal tract. However, its clinical utility is influenced by its low aqueous solubility (~4.2 mg/mL), which can be a rate-limiting step for absorption and potentially lead to variable bioavailability.[5] Following oral administration, peak plasma concentrations (Tmax) are typically reached within 4 to 8 hours.

Distribution

Once absorbed, this compound distributes rapidly throughout the body. As a CNS-active agent, it effectively crosses the blood-brain barrier to reach its site of action in the thalamus.

Metabolism

This compound is extensively metabolized, primarily in the liver.

-

Primary Pathway: The main metabolic transformation is an N-desmethylation reaction, a Phase I process that removes the methyl group from the succinimide nitrogen.[6] This reaction is catalyzed by Cytochrome P450 (CYP) enzymes. While the specific isoforms responsible have not been definitively identified for this compound, enzymes such as CYP3A4, CYP2C9, and CYP2D6 are known to mediate similar N-dealkylation reactions for many drugs.[6][13]

-

Active Metabolite: This initial step produces N-desmethylthis compound, which is also pharmacologically active and may contribute to the overall therapeutic effect.[6]

-

Further Metabolism: The active metabolite is subsequently hydrolyzed at the succinimide ring to form an inactive, ring-opened product, α-phenylsuccinamic acid, which is then prepared for excretion.[6]

Figure 2: Metabolic pathway of this compound in the liver.

Excretion

The metabolites of this compound are primarily eliminated from the body via the kidneys, with the majority being excreted in the urine. A smaller fraction may be eliminated through the feces. The process of renal clearance involves glomerular filtration and potentially active tubular secretion of the metabolites.[14][15]

Quantitative Pharmacological Data

Summarizing the key pharmacokinetic parameters provides a quantitative basis for understanding the drug's behavior and for designing effective dosing strategies.

| Parameter | Value | Clinical Significance | Reference |

| Time to Peak (Tmax) | 4 - 8 hours | Indicates a relatively slow rate of absorption. | |

| Half-Life (T½) | ~7.8 hours | A short half-life necessitates multiple daily doses to maintain steady-state concentrations. | [7] |

| Metabolite Half-Life | ~7.8 hours | The active metabolite has a similarly short half-life, limiting sustained activity. | [7] |

| Metabolism | Hepatic (primarily N-desmethylation) | High potential for drug-drug interactions involving CYP enzymes. | [6] |

| Excretion | Primarily Renal (as metabolites) | Dose adjustments may be necessary in patients with significant renal impairment. | |

| Water Solubility | ~4.2 mg/mL | Low solubility can impact absorption and bioavailability. | [5] |

Clinical Implications and Considerations

Therapeutic Drug Monitoring (TDM)

Given the variability in metabolism and the short half-life, TDM can be a useful tool to optimize this compound therapy. A study noted that chronic dosing resulted in average fasting plasma levels of 5.7 µg/mL for the parent drug and 1.7 µg/mL for its desmethyl metabolite.[7] These levels are considered relatively low and may explain why this compound is sometimes viewed as having a weaker antiepileptic effect compared to methsuximide, whose active metabolite accumulates to much higher levels due to a longer half-life.[7]

Drug-Drug Interactions

This compound's reliance on hepatic CYP enzymes for metabolism makes it susceptible to drug-drug interactions.

-

Enzyme Inducers: Co-administration with potent CYP inducers (e.g., phenobarbital, carbamazepine) can accelerate this compound metabolism, lowering its plasma concentration and potentially reducing efficacy.[16]

-

Enzyme Inhibitors: Conversely, CYP inhibitors can slow its metabolism, increasing the risk of toxicity.

-

Alcohol: Concomitant use of alcohol can potentiate the central nervous system side effects of this compound, such as dizziness and drowsiness.[17]

Toxicity Profile

-

Urotoxicity: this compound has been associated with mild and transient renal effects, including hematuria (blood in the urine) and proteinuria (protein in the urine).[10][18] Pre-treatment with phenobarbital has been shown to potentiate this urotoxicity in animal models.[16]

-

Hematologic Effects: Like other succinimides, this compound use has been linked to hematologic toxicities, including leukopenia, aplastic anemia, and pancytopenia. Periodic blood counts are recommended during therapy.[17]

-

CNS Effects: The most common side effects are related to the central nervous system and include drowsiness, dizziness, and ataxia.[8]

Key Experimental Protocols

Validating the pharmacodynamic and pharmacokinetic properties of compounds like this compound relies on robust in vitro and in vivo assays.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is fundamental for determining the rate of metabolism and identifying the CYP enzymes involved.

Objective: To determine the intrinsic clearance (CLint) of this compound in a human hepatic model.

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Human liver microsomes (HLM) are thawed on ice. An NADPH-regenerating system (Cofactor Solution) is prepared.

-

Incubation: In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and this compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute sample serves as the 100% control.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of this compound at each time point.

-

Data Interpretation: Plot the natural log of the percent of this compound remaining versus time. The slope of the line gives the elimination rate constant (k). The intrinsic clearance is calculated from this rate.

-

Self-Validation: Include a positive control compound with known metabolic properties (e.g., testosterone) and a negative control incubation without the NADPH cofactor to ensure the observed metabolism is enzyme-dependent.

Figure 3: Experimental workflow for determining metabolic stability.

Protocol: Assessing T-Type Calcium Channel Inhibition via Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of this compound on T-type calcium channels.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the human Cav3.1 T-type calcium channel subtype or primary thalamic neurons.

-

Electrophysiology Setup: Employ the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

-

Baseline Measurement: Hold the cell at a negative potential (e.g., -90 mV) to ensure channels are available to open. Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current. Record this baseline current.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Post-Drug Measurement: After a brief incubation period, apply the same depolarizing voltage step and record the current in the presence of the drug.

-

Data Analysis: Compare the peak current amplitude before and after drug application. The percentage of inhibition is calculated. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value (the concentration required to inhibit 50% of the current).

-

Causality Check: A "washout" step, where the drug is replaced with a drug-free solution, should be performed to see if the current returns to baseline, confirming a reversible drug effect.

Conclusion

This compound remains a relevant compound in the study of absence seizures, acting primarily through the well-established mechanism of T-type calcium channel blockade. Its pharmacokinetic profile is characterized by good oral absorption, extensive hepatic metabolism into an active metabolite, and a relatively short half-life that may limit its clinical potency compared to other agents in its class. The recent discovery of its activity as a RIPK1 inhibitor opens exciting new avenues for research and potential therapeutic repositioning. For drug development professionals, this compound serves as a valuable case study in the structure-activity relationships of succinimides and highlights the critical importance of metabolic stability and metabolite pharmacology in determining the overall clinical profile of a CNS-active drug.

References

- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drugs.com [drugs.com]

- 4. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Plasma concentrations of this compound, methsuximide, and their metabolites in relation to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 9. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. researchgate.net [researchgate.net]

- 13. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kidneynews.org [kidneynews.org]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. Acute effects of the antiepileptic succinimides on the urinary tract and potentiation of this compound-induced urotoxicity by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. Urinary tract effects of this compound in the Sprague-Dawley and Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Phensuximide's role in inhibiting T-type calcium channels

An In-depth Technical Guide to the Role of Phensuximide in the Inhibition of T-type Calcium Channels

Abstract

This technical guide offers a comprehensive examination of this compound's interaction with low-voltage-activated (LVA) T-type calcium channels. While the succinimide class of anticonvulsants is primarily characterized by its inhibitory action on these channels—a mechanism central to the treatment of absence seizures—this compound presents a unique pharmacological profile. This document synthesizes the current understanding of succinimide-channel interactions, provides a comparative analysis of this compound against its more potent analogs, Ethosuximide and Methsuximide, and details rigorous experimental protocols for its characterization. We delve into the causality behind electrophysiological methodologies, presenting a self-validating framework for researchers. This guide is intended for neuroscientists, pharmacologists, and drug development professionals seeking to elucidate the nuanced role of this compound and the broader therapeutic potential of T-type calcium channel modulation.

Introduction: The Thalamocortical Circuit and the Rise of Succinimides

Low-voltage-activated, or T-type, calcium channels are fundamental regulators of neuronal excitability. This family, comprising the subtypes Caᵥ3.1 (α1G), Caᵥ3.2 (α1H), and Caᵥ3.3 (α1I), is distinguished by its ability to open in response to small membrane depolarizations near the resting potential.[1] This property endows them with a critical role in generating rhythmic, low-threshold calcium spikes that drive the burst firing of neurons.[2][3]

Nowhere is this function more significant than in the thalamocortical circuit, the neural network responsible for synchronizing activity between the thalamus and the cerebral cortex.[2] In pathological states, such as absence epilepsy, aberrant, hypersynchronous oscillations within this circuit manifest as the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs).[4] The T-type calcium channels, particularly the Caᵥ3.1 subtype highly expressed in thalamocortical relay neurons, are considered the primary drivers of this pathological rhythm.[4][5][6] This makes them a prime therapeutic target for intervention.

The succinimide class of anticonvulsant drugs, including Ethosuximide, Methsuximide, and this compound, emerged as a cornerstone for absence seizure treatment precisely because of their ability to modulate these channels.[7] Their therapeutic action is largely attributed to the direct inhibition of T-type calcium channels, which dampens the excessive oscillatory activity in the thalamocortical network.[5][7] However, not all succinimides exhibit the same potency. While Ethosuximide and the active metabolite of Methsuximide are well-characterized, potent blockers, this compound is generally regarded as a significantly weaker inhibitor.[8] This guide provides the technical foundation to explore and quantify this differential activity.

The Molecular Mechanism: A State-Dependent Blockade

The inhibitory action of succinimides on T-type calcium channels is not a simple pore block. Instead, it is a nuanced, state-dependent interaction where the drugs exhibit a higher affinity for the inactivated state of the channel.[9][10] This is a critical mechanistic detail. During the pathological hypersynchronization of absence seizures, thalamic neurons undergo rhythmic cycles of hyperpolarization and depolarization, causing T-type channels to cycle through resting, open, and inactivated states. By preferentially binding to and stabilizing the inactivated state, succinimides effectively reduce the number of channels available to open upon subsequent depolarization, thereby suppressing the burst firing that sustains the seizure.[6]

The efficacy of this mechanism varies significantly across the succinimide class. As detailed in Table 1, the active metabolite of Methsuximide, α-methyl-α-phenylsuccinimide (MPS), and Ethosuximide demonstrate potent, clinically relevant inhibition across all three human T-type channel isoforms.[9][11]

Data Presentation: Comparative Inhibitory Activity

| Compound | Channel Subtype | Apparent Affinity (K_I) or IC₅₀ | Reference |

| Ethosuximide | General T-type (persistent current) | IC₅₀ = 0.6 mM | [9] |

| Methsuximide Metabolite (MPS) | α1G (Caᵥ3.1) | K_I = 0.3 - 0.5 mM | [9] |

| Methsuximide Metabolite (MPS) | α1H (Caᵥ3.2) | K_I = 0.6 - 1.2 mM | [9] |

| Methsuximide Metabolite (MPS) | α1I (Caᵥ3.3) | K_I = 0.3 - 0.5 mM | [9] |

| This compound | All Subtypes | Qualitatively a poor blocker; specific quantitative data is scarce. | [8] |

The notable lack of quantitative data for this compound underscores the necessity for the rigorous experimental investigation outlined in this guide.[8] Understanding the structural and kinetic basis for its reduced potency is a key area for future research.

Experimental Framework: A Technical Protocol for Characterizing this compound

The definitive method for investigating the direct effects of a compound on ion channel function is whole-cell patch-clamp electrophysiology . This technique provides unparalleled temporal and voltage resolution, allowing for precise characterization of channel kinetics and pharmacology. The following protocol provides a self-validating workflow to assess this compound's activity on cloned human T-type calcium channel isoforms expressed in a heterologous system.

Causality in Experimental Design: Why These Steps?

-

Heterologous Expression (HEK-293 Cells): Human Embryonic Kidney (HEK-293) cells are the industry standard for this work because they have very low levels of endogenous ion channel expression.[8] This ensures that the currents being measured are overwhelmingly from the specific, transfected T-type channel subtype (Caᵥ3.1, 3.2, or 3.3), providing a clean and unambiguous signal.

-

Whole-Cell Configuration: This configuration allows for control of the intracellular environment via the pipette solution and precise voltage control across the entire cell membrane, which is essential for studying voltage-gated channels.[11]

-

Specific Ion Solutions: The extracellular solution uses a high concentration of a divalent cation (like Ca²⁺ or Ba²⁺) as the charge carrier to generate a large, measurable inward current. Tetraethylammonium (TEA) is used to block potassium channels, which could otherwise contaminate the recording.[1][11] The intracellular solution contains a fluoride salt (e.g., CsF) to block outward potassium currents from the inside and includes chelators like EGTA to control intracellular calcium levels.

-

Voltage Protocols: The specific voltage steps applied are not arbitrary. They are designed to probe different states of the channel. A holding potential of -100 mV ensures most channels are in a resting, ready-to-be-activated state. A test pulse to -30 mV is typically used to elicit a maximal inward current. The steady-state inactivation protocol uses pre-pulses of varying voltages to determine the voltage range over which channels naturally inactivate, a key parameter that can be altered by state-dependent drugs.[11]

Step-by-Step Methodology

Part A: Preparation and Reagents

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Co-transfect cells with a plasmid containing the cDNA for the desired human T-type channel α1 subunit (e.g., CACNA1G for Caᵥ3.1) and a marker plasmid (e.g., GFP) using a standard lipid-based transfection reagent.

-

Allow 24-48 hours for channel expression post-transfection.[8]

-

-

Solution Preparation:

-

This compound Stock: Prepare a 100 mM stock solution in DMSO. Store at -20°C. Dilute fresh in the extracellular solution on the day of the experiment. Crucial Control: Ensure the final DMSO concentration is <0.1% to prevent solvent effects.[11]

-

Extracellular Solution (in mM): 115 NaCl, 10 CaCl₂, 10 TEA-Cl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[11]

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂. Adjust pH to 7.2 with CsOH.

-

Part B: Whole-Cell Patch-Clamp Recording

-

Setup: Use a standard patch-clamp rig with an amplifier, digitizer, and perfusion system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Selection: Transfer a coverslip with transfected cells to the recording chamber. Identify a GFP-positive cell for patching.

-

Seal Formation: Approach the cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

-

Whole-Cell Access: Apply a brief, strong pulse of suction to rupture the membrane under the pipette tip, achieving the whole-cell configuration.

-

Stabilization & Compensation: Allow the recording to stabilize for 3-5 minutes. Compensate for series resistance (>80%) to ensure accurate voltage control.[11]

Part C: Voltage Protocols and Data Acquisition

-

Current-Voltage (I-V) Relationship:

-

From a holding potential of -100 mV, apply 100 ms depolarizing steps from -80 mV to +40 mV in 10 mV increments.

-

Record the peak inward current at each step. This establishes the channel's basic activation properties.

-

-

Steady-State Inactivation:

-

From a holding potential of -100 mV, apply a series of 5-second conditioning pre-pulses from -120 mV to -30 mV.

-

Immediately following each pre-pulse, apply a test pulse to -30 mV to measure the fraction of available channels.

-

Plot the normalized peak current against the pre-pulse potential.

-

-

Dose-Response Protocol:

-

Establish a stable baseline recording using a repeated test pulse (e.g., to -30 mV from -100 mV every 10 seconds).

-

Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

-

Measure the percentage of current inhibition.

-

Fit the resulting data to a Hill equation to determine the IC₅₀ value.

-

Visualization: Experimental Workflow

Caption: Experimental workflow for assessing T-type channel inhibition.

Interpreting the Data: The Pharmacological Signature of this compound

Based on the existing literature, the expected outcome is that this compound will inhibit T-type calcium currents, but with a significantly lower potency (i.e., a higher IC₅₀) than Ethosuximide or MPS.[8] A key indicator of the classic succinimide mechanism would be a hyperpolarizing shift in the steady-state inactivation curve. This shift signifies that the drug binds preferentially to the inactivated state, making it easier for the channel to enter this non-conducting state even at more negative membrane potentials. This is the hallmark of a state-dependent blocker. The lack of a significant shift might suggest an alternative mechanism, such as a simple open-channel block.

Visualization: Mechanism of Action in the Thalamocortical Circuit

Caption: this compound dampens thalamocortical oscillations.

Conclusion and Future Directions

This compound's role as an inhibitor of T-type calcium channels is best understood in the context of its chemical class. While it shares a fundamental mechanism with other succinimides, available evidence strongly suggests it is a less potent modulator.[8] This reduced activity at the primary therapeutic target for absence seizures likely contributes to its clinical profile.

This guide provides a robust, validated framework for researchers to move beyond qualitative descriptions and generate the precise quantitative data needed to fully understand this compound's pharmacological profile. Key future directions for the field include:

-

Quantitative Characterization: Performing the detailed dose-response analysis outlined here for this compound and its potential metabolites against all three Caᵥ isoforms.

-

Structure-Activity Relationship (SAR) Studies: Comparing the structures of this compound, Ethosuximide, and Methsuximide to identify the chemical moieties responsible for the observed differences in potency. This could inform the design of novel, more selective T-type channel modulators.

-

Investigating Off-Target Effects: Given its lower potency at T-type channels, it is plausible that this compound's anticonvulsant effects may involve other molecular targets, such as different ion channels or neurotransmitter systems.[12]

By systematically addressing these questions, the scientific community can fully elucidate the mechanism of this established therapeutic and pave the way for the development of next-generation therapies targeting the T-type calcium channels.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. benchchem.com [benchchem.com]

- 9. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Anticonvulsant - Wikipedia [en.wikipedia.org]

The Succinimide Scaffold: A Technical Guide to Structure-Activity Relationships in Anticonvulsant Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Executive Summary

The succinimide class of anticonvulsant drugs, exemplified by ethosuximide, represents a cornerstone in the therapeutic management of absence (petit mal) seizures. The efficacy of these compounds is intrinsically linked to their core chemical structure, the pyrrolidine-2,5-dione ring. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of succinimide derivatives. We will explore their primary mechanism of action, the nuanced effects of structural modifications on anticonvulsant activity, present quantitative pharmacological data, and detail the essential experimental protocols for their synthesis and evaluation. The principal mechanism of action for this class is the selective blockade of low-voltage-activated T-type calcium channels within thalamic neurons, which are pivotal in generating the characteristic spike-and-wave discharges of absence seizures.[1] Key SAR insights reveal that substitutions at the C-3 position of the succinimide ring are paramount for potency, with smaller alkyl groups demonstrating a preference for anti-absence activity. This guide is intended to serve as a valuable resource for medicinal chemists, pharmacologists, and all professionals engaged in the field of epilepsy research and the design of novel anticonvulsant therapies.

Introduction: The Enduring Relevance of the Succinimide Class

Succinimides are a well-established class of drugs primarily indicated for the treatment of absence seizures.[1] This class includes ethosuximide, which is often considered a first-line therapy for uncomplicated absence seizures, alongside methsuximide and phensuximide.[1] These compounds all share the pyrrolidine-2,5-dione scaffold, and their development was a logical progression from earlier anticonvulsant structures. Their enduring clinical relevance underscores the importance of understanding the intricate relationship between their chemical structure and biological activity.

The Succinimide Pharmacophore: A Blueprint for Anticonvulsant Activity

The anticonvulsant activity of the succinimide class is fundamentally dictated by the pyrrolidine-2,5-dione ring system. This five-membered ring with two carbonyl groups is the essential pharmacophore. The key positions for chemical modification that modulate the potency, spectrum of activity, and toxicity are the nitrogen atom (N-1) and the carbon at position 3 (C-3).[1]

Caption: General structure of the succinimide pharmacophore.

The Critical Role of the C-3 Position

Substitutions at the C-3 position of the succinimide ring are the most critical determinant of anticonvulsant potency and the spectrum of activity.[1]

-

Alkyl Substituents: The presence of two small alkyl groups at the C-3 position is a hallmark of potent anti-absence activity. Ethosuximide, which possesses one methyl and one ethyl group, is considered the optimal configuration for efficacy and low toxicity in the treatment of absence seizures.[1]

-

Aryl Substituents: Replacing one of the alkyl groups with an aryl group, such as a phenyl ring (e.g., in this compound and methsuximide), can confer some activity against generalized tonic-clonic seizures. However, this modification often leads to an increase in toxicity.

The Influence of the N-1 Position

The substituent at the N-1 position also plays a significant role in modulating the anticonvulsant profile.

-

N-Hydrogen: An unsubstituted nitrogen (R1 = H) allows for hydrogen bonding, which can be important for receptor interaction.

-

N-Methylation: N-methylation, as seen in methsuximide, can decrease activity against electroshock-induced seizures but may impart more activity against chemically induced convulsions.[2] It's also important to note that N-demethylation can occur metabolically, yielding an active metabolite.[3]

Quantitative Structure-Activity Relationship (SAR) of Succinimide Derivatives

The following table summarizes the anticonvulsant activity of various succinimide derivatives, providing a quantitative perspective on the SAR. The data is compiled from various sources, and experimental conditions may differ. The subcutaneous pentylenetetrazol (scPTZ) model is most relevant for the primary indication of succinimides (absence seizures), while the maximal electroshock (MES) test is indicative of efficacy against generalized tonic-clonic seizures.

| Compound | R1 | R2 | R3 | Anticonvulsant Activity (ED50, mg/kg) | Reference |

| scPTZ (mice) | |||||

| Ethosuximide | H | CH3 | C2H5 | 130 | [4] |

| This compound | CH3 | H | Phenyl | >300 | [2] |

| Methsuximide | CH3 | CH3 | Phenyl | 150 | [2] |

| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | Cbz-amino | H | O-benzyl | 62.5 | [2] |

| Compound | R1 | R2 | R3 | MES (mice) | Reference |

| Ethosuximide | H | CH3 | C2H5 | >600 | [4] |

| This compound | CH3 | H | Phenyl | 125 | [2] |

| Methsuximide | CH3 | CH3 | Phenyl | 30 | [2] |

Note: ED50 is the median effective dose required to protect 50% of the animals from seizures. Cbz = Carboxybenzyl.

Mechanism of Action: Targeting T-Type Calcium Channels

The primary mechanism of action of succinimide anticonvulsants is the selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] Absence seizures are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG), which are generated by oscillatory activity within thalamocortical circuits.[1] T-type calcium channels, particularly the CaV3.1 subtype, are highly expressed in thalamic relay neurons and play a pivotal role in generating the burst firing patterns that underlie these abnormal rhythms.[1]

By inhibiting these channels, succinimides reduce the influx of calcium ions, which in turn dampens the neuronal excitability and prevents the hypersynchronous firing that leads to seizures.[1]

Caption: Mechanism of action of succinimide anticonvulsants.

Experimental Protocols for Synthesis and Evaluation

General Synthesis of C-3 Substituted Succinimides

This protocol is a general method for the synthesis of C-3 substituted succinimides, adapted from the synthesis of ethosuximide.

Step-by-Step Methodology:

-

Knoevenagel Condensation:

-

To a mixture of an appropriate ketone (1.0 eq) and a cyanoacetic ester (e.g., ethyl cyanoacetate, 1.0 eq), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is the α,β-unsaturated dinitrile.

-

-

Michael Addition:

-

Dissolve the crude α,β-unsaturated dinitrile in a suitable solvent (e.g., ethanol).

-

Add a source of cyanide (e.g., potassium cyanide, 1.1 eq) and a catalytic amount of a phase-transfer catalyst if necessary.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize with a weak acid and extract the product with an organic solvent.

-

-

Hydrolysis and Decarboxylation:

-

To the crude dinitrile from the previous step, add a strong acid (e.g., concentrated hydrochloric acid).

-

Heat the mixture under reflux for 6-8 hours. This will hydrolyze the nitrile and ester groups to carboxylic acids and induce decarboxylation.

-

Cool the reaction mixture and extract the resulting substituted succinic acid with an organic solvent.

-

-

Cyclization to Succinimide:

-

Heat the substituted succinic acid with an excess of urea or treat it with ammonia followed by heating to form the succinimide ring.

-

The crude succinimide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Caption: General synthetic workflow for C-3 substituted succinimides.

Anticonvulsant Activity Screening

This test is a primary screening model for identifying anticonvulsants effective against generalized tonic-clonic seizures.[1]

Step-by-Step Methodology:

-

Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals for at least 3 days before the experiment.

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.

-

Electrode Placement: At the time of peak drug effect (predetermined), place corneal electrodes moistened with saline on the corneas of the mouse.

-

Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsive shock apparatus.[1][5]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.

This model is particularly relevant for identifying compounds effective against absence seizures.[1]

Step-by-Step Methodology:

-

Animal Preparation: Use male albino mice (18-22 g). Acclimatize the animals as described for the MES test.

-

Drug Administration: Administer the test compound (i.p. or p.o.) at various doses, including a vehicle control group.

-

Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[3]

-

Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds). An animal is considered protected if no clonic seizure is observed.[3]

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value.

Mechanistic Study: Whole-Cell Patch-Clamp Assay

This electrophysiological technique is used to directly measure the effect of succinimide compounds on T-type calcium channels.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use acutely isolated thalamic neurons or a cell line (e.g., HEK293) stably expressing the desired T-type calcium channel subtype (e.g., CaV3.1).

-

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 HEPES, 10 Glucose, 2 CaCl2; pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg; pH 7.2 with CsOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for activation.

-

Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current.

-

Record the baseline current.

-

-

Drug Application:

-

Perfuse the external solution containing the succinimide compound at a known concentration over the cell.

-

Record the current in the presence of the drug.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition by the drug.

-

By testing a range of concentrations, determine the IC50 value (the concentration required to inhibit 50% of the current).

-

Conclusion

The anticonvulsant activity of succinimides is intricately defined by their chemical structure. The pyrrolidine-2,5-dione ring serves as the essential pharmacophore, with the activity and toxicity profiles being finely tuned by substituents at the C-3 and N-1 positions. Optimal anti-absence activity is achieved with small, dual alkyl substitutions at C-3, as exemplified by ethosuximide. The primary mechanism of action, the blockade of T-type calcium channels, provides a clear molecular target for this class of drugs. The experimental models of scPTZ and MES, in conjunction with mechanistic studies using voltage-clamp electrophysiology, remain critical tools for the discovery and characterization of novel anticonvulsant agents based on the succinimide scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

Phensuximide's Putative Impact on Cyclic Nucleotide Signaling: A Methodological Exploration of cAMP and cGMP Accumulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the potential effects of the anticonvulsant drug Phensuximide on the intracellular accumulation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this compound is primarily recognized for its role as a T-type calcium channel blocker in the treatment of absence seizures, its broader intracellular signaling footprint remains an area of active inquiry. This document outlines the theoretical basis for a potential interaction with cyclic nucleotide pathways and furnishes detailed experimental protocols to rigorously test this hypothesis.

Introduction to this compound: Beyond Calcium Channel Blockade

This compound (N-methyl-α-phenylsuccinimide) is a succinimide-class anticonvulsant drug. Its established mechanism of action involves the inhibition of low-voltage-activated T-type calcium channels in neurons. This action reduces the likelihood of synchronous neuronal firing that underlies absence seizures. However, the complex downstream consequences of modulating intracellular calcium, a critical second messenger, are not fully elucidated. Given the intricate crosstalk between calcium and cyclic nucleotide signaling, a direct or indirect effect of this compound on cAMP and cGMP levels is plausible.

Chemical Structure of this compound:

The Rise and Relative Fall of a Pioneer: A Technical History of Phensuximide in Epilepsy Treatment

For decades, the specter of uncontrolled seizures spurred a relentless search for effective therapies. In the mid-20th century, a new class of compounds, the succinimides, emerged as a beacon of hope for patients with absence seizures, a form of epilepsy characterized by brief lapses of consciousness. Among the first of its kind, Phensuximide (N-methyl-α-phenylsuccinimide) carved a significant niche in the therapeutic landscape. This in-depth guide provides a technical exploration of the historical development of this compound, from its chemical synthesis and preclinical evaluation to its clinical application and eventual succession by more effective agents.

The Dawn of the Succinimides: Discovery and Synthesis

The development of this compound in the early 1950s was a pivotal moment in the history of antiepileptic drug discovery. It marked a shift towards a more targeted approach to treating specific seizure types. The synthesis of this compound, while conceptually straightforward, requires precise control of reaction conditions to ensure optimal yield and purity.

Chemical Synthesis of this compound

The synthesis of this compound (N-methyl-α-phenylsuccinimide) is a multi-step process that begins with the reaction of phenylsuccinic acid or its anhydride with methylamine. This initial reaction forms an amidoacid intermediate, which is then cyclized to form the succinimide ring.

Experimental Protocol: Synthesis of N-methyl-α-phenylsuccinimide

Materials:

-

Phenylsuccinic anhydride

-

Methylamine (aqueous solution or gas)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Dehydrating agent (e.g., acetic anhydride, thionyl chloride)

-

Apparatus for reflux and distillation

Procedure:

-

Amidation: Phenylsuccinic anhydride is dissolved in an anhydrous solvent. Methylamine is then slowly added to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the N-methyl-α-phenylsuccinamic acid intermediate.

-

Cyclization (Dehydration): Once the amidation is complete, a dehydrating agent is added to the reaction mixture. The mixture is then heated to reflux for several hours to promote the intramolecular cyclization of the amidoacid to form the this compound ring system.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

Unraveling the Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action of this compound, like other succinimides, is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons. These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.

While this compound is considered a T-type calcium channel blocker, its potency is notably less than that of its successor, Ethosuximide. The precise biophysical interactions of this compound with the different isoforms of the T-type calcium channel (Cav3.1, Cav3.2, and Cav3.3) are not as extensively characterized as those of other succinimides. However, patch-clamp electrophysiology studies on related compounds provide a framework for understanding its effects.

Experimental Protocol: Investigating this compound's Effects on T-type Calcium Channels using Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effects of this compound on cloned human T-type calcium channels expressed in a heterologous system (e.g., HEK-293 cells).

Methodology:

-

Cell Culture and Transfection: HEK-293 cells are cultured and transiently transfected with plasmids encoding the specific human T-type calcium channel α1 subunit (e.g., CACNA1G for Cav3.1).

-

Whole-Cell Patch-Clamp Recording:

-

Transfected cells are identified and patched with a glass micropipette.

-

The whole-cell configuration is established to allow for the recording of ionic currents across the entire cell membrane.

-

A voltage protocol is applied to elicit T-type calcium currents. This typically involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then applying a depolarizing step (e.g., to -30 mV).

-

-

Drug Application: this compound is dissolved in an external solution and perfused over the cell at various concentrations.

-

Data Analysis: The peak T-type calcium current is measured before and after the application of this compound to determine the dose-dependent inhibition. An IC50 value (the concentration at which 50% of the current is inhibited) can then be calculated.

From the Bench to the Bedside: Preclinical and Clinical Evaluation

The journey of this compound from a laboratory curiosity to a clinical therapeutic was paved by a series of preclinical and clinical investigations that established its anticonvulsant properties and its efficacy in treating absence seizures.

Preclinical Studies

Preclinical studies in animal models were instrumental in identifying the anticonvulsant potential of this compound. These studies demonstrated its effectiveness in preventing seizures induced by pentylenetetrazol (PTZ), a chemical convulsant known to induce seizures that resemble human absence seizures.

Early Clinical Trials and Efficacy

These early clinical investigations demonstrated that this compound was effective in reducing the frequency of absence seizures in a significant portion of patients. However, its efficacy was often considered less robust than that of later-developed succinimides, particularly Ethosuximide.

Pharmacokinetic Profile: A Key Determinant of Clinical Utility

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical factors that influence its clinical efficacy and dosing regimen.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Rapidly absorbed after oral administration | |

| Protein Binding | Approximately 21% | |

| Metabolism | Primarily hepatic | |

| Half-life | Relatively short | |

| Excretion | Primarily renal |

The relatively short half-life of this compound necessitated more frequent dosing compared to drugs with longer half-lives, which could impact patient adherence.

Safety and Tolerability: A Double-Edged Sword

While this compound offered a new therapeutic option for absence seizures, its use was associated with a range of adverse effects.

Common Adverse Effects:

-

Drowsiness

-

Dizziness

-

Nausea and vomiting

-

Anorexia

Serious Adverse Effects:

-

Nephrotoxicity: Cases of kidney damage, including hematuria (blood in the urine), were reported.

-

Hematologic effects: Blood dyscrasias, though rare, were a potential concern.

-

Dermatologic reactions: Skin rashes could occur.

The potential for renal toxicity was a significant concern and a key factor that contributed to the preference for other antiepileptic drugs with more favorable safety profiles.

The Evolving Landscape of Epilepsy Treatment: this compound's Place in History

This compound holds an important place in the history of epilepsy treatment as one of the first succinimide anticonvulsants. It represented a significant advancement in the management of absence seizures at a time when therapeutic options were limited.

However, the introduction of Ethosuximide in 1960 marked a turning point. Ethosuximide demonstrated superior efficacy and a more favorable safety profile, with a lower incidence of serious adverse effects such as nephrotoxicity. As a result, Ethosuximide gradually supplanted this compound as the first-line treatment for absence seizures.

Conclusion: A Legacy of Innovation